(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c1-27-19(15-18(26-27)17-5-3-2-4-6-17)22(31)29-13-11-28(12-14-29)20-7-8-21(25-24-20)30-10-9-23-16-30/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYJTWVJNSVDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound consists of several key functional groups:
- Piperazine ring : Enhances binding affinity and selectivity for biological targets.
- Imidazole and pyridazine rings : Known for their diverse biological activities, including anticancer and antimicrobial properties.
- Pyrazole moiety : Contributes to the compound's pharmacological profile.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The imidazole and pyridazine rings may facilitate enzyme inhibition or modulation of receptor activity, while the piperazine ring could enhance the overall binding affinity .
Biological Activity Predictions
In silico predictions using structure-activity relationship models have suggested that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer : Compounds featuring imidazole and pyridazine rings have been noted for their ability to inhibit cancer cell proliferation.
- Antimicrobial : Similar structures have shown effectiveness against various pathogens .
Anticancer Activity
A study examining derivatives of pyridazine-containing compounds found that certain analogues exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced activity, indicating the importance of substituent effects in modulating biological responses .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of compounds with imidazole and pyridazine rings. For example, a related study reported that specific derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Imidazole & piperazine | Anticancer |
| 2-Methylpyridine | Pyridine ring | Antimicrobial |
| Furanocoumarins | Furan ring | Antioxidant |
This table illustrates how variations in structural components influence biological activity, emphasizing the unique potential of the target compound.
Vergleich Mit ähnlichen Verbindungen
Notes on Comparative Analysis
Structural Advantages : The pyrazole group in the target compound could confer higher binding affinity to kinases or PDEs due to its planar aromaticity and steric bulk.
Limitations: No direct in vivo data are available for the target compound, unlike CI-930, which has undergone Phase II trials for heart failure .
Synthetic Complexity : The target compound’s multi-step synthesis (e.g., coupling pyridazine with piperazine and pyrazole) may limit scalability compared to CI-930’s simpler route.
Q & A
Q. What are common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols, such as:
- Coupling reactions : Suzuki-Miyaura cross-coupling to construct the pyridazine-imidazole core, followed by piperazine linkage via nucleophilic substitution .
- Functionalization : Methanone formation through Friedel-Crafts acylation or amide coupling, with strict control of reaction pH and temperature to avoid side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : - and -NMR to confirm substituent positions and piperazine ring conformation. Deuterated DMSO or CDCl solvents are preferred .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm) and aromatic C-H stretches (~3000–3100 cm) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for large-scale preparation?
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in pyridazine-imidazole formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for piperazine coupling steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproducts .
Q. How to resolve contradictions in spectral data during structural analysis?
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in overlapping piperazine signals .
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing, especially for polymorphic forms .
- Computational Validation : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What mechanisms underlie the compound’s biological activity?
- Enzyme Inhibition : The imidazole moiety chelates metal ions in catalytic sites (e.g., kinases), while the pyridazine core stabilizes π-π interactions with hydrophobic pockets .
- Receptor Binding : Piperazine enhances solubility and facilitates interactions with G-protein-coupled receptors (GPCRs) via hydrogen bonding .
- Cellular Uptake : LogP values (~2.5–3.5) suggest moderate membrane permeability, validated via Caco-2 assays .
Q. What computational methods predict target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes/receptors. Focus on imidazole’s coordination and pyridazine’s planar geometry .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with inhibitory potency .
Q. How to assess stability under varying experimental conditions?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and UV light. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds (>200°C typical for aryl methanones) .
Q. How to reconcile divergent bioactivity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace phenyl with pyridyl) and compare IC values .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity (>95% by HPLC) .
- Meta-Analysis : Pool data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing groups on the pyrazole ring .
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